4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
Description
Historical Development of Hybrid Morpholine-Cinnamate Derivatives
The structural hybridization of morpholine and cinnamate pharmacophores represents a strategic innovation in medicinal chemistry. Morpholine derivatives have been extensively studied since the mid-20th century for their role in improving drug solubility and bioavailability. Concurrently, cinnamic acid derivatives, such as cinnamoyl esters, gained prominence for their antimicrobial and anti-inflammatory properties, as evidenced by natural products like storax and propolis. The integration of these motifs emerged in the early 21st century, driven by the need to enhance the pharmacokinetic profiles of cinnamate-based therapeutics while retaining their biological efficacy.
The target compound, 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate, exemplifies this hybridization trend. Its design likely originated from structure-activity relationship (SAR) studies on brominated aromatic systems, which are known to improve target binding affinity. Early synthetic routes for analogous compounds involved acrylation reactions between morpholine carboxylates and cinnamoyl precursors, as demonstrated in the synthesis of (E)-2-(3-(2-methoxyphenyl)acryloyl)-4-methylphenyl morpholine-4-carboxylate.
Conceptual Significance in Medicinal Chemistry Research
This hybrid compound merges three critical elements:
- Morpholine ring : Enhances aqueous solubility and metabolic stability due to its polar, saturated heterocycle.
- Cinnamoyl group : Provides a conjugated π-system for target engagement, often interacting with enzymes or receptors via hydrophobic and dipole interactions.
- Bromine substituent : Introduces steric and electronic effects to modulate binding affinity and selectivity.
Such hybrids aim to address limitations of standalone cinnamate derivatives, such as rapid hepatic metabolism, while leveraging morpholine’s favorable pharmacokinetic properties. The 2-methoxyphenyl group further fine-tunes lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.
Current Research Landscape and Unmet Needs
Recent studies highlight growing interest in brominated morpholine-cinnamate hybrids:
Unmet needs include:
Theoretical Framework and Research Questions
The compound’s design is grounded in bioisosteric replacement and fragment-based drug discovery principles:
- Bioisosterism : The morpholine ring replaces traditional carboxylic acid groups to mitigate ionization at physiological pH.
- Fragment Hybridization : Merging cinnamoyl (fragment A) and morpholine-carboxylate (fragment B) leverages synergistic effects.
Key Research Questions :
- How does the bromine substituent influence binding to microbial vs. mammalian targets?
- Can the stereochemistry of the cinnamoyl group (E vs. Z) be optimized for potency?
- What role does the 2-methoxy group play in modulating oxidative metabolism?
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGCWZPLGUBIOI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate typically involves multiple steps:
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Bromination: : The introduction of the bromine atom is usually achieved through electrophilic bromination of the precursor phenyl compound. This step requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
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Aldol Condensation: : The formation of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group is often accomplished via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Esterification: : The final step involves the esterification of the brominated phenyl compound with morpholine-4-carboxylic acid. This reaction typically uses a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group in the (2E)-3-(2-methoxyphenyl)prop-2-enoyl moiety, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
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Substitution: : The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: NaOH, NH₃, RSH (where R is an alkyl group)
Major Products
Oxidation: Quinones, phenolic derivatives
Reduction: Alcohols
Substitution: Amines, ethers, thioethers
Scientific Research Applications
Chemistry
In organic chemistry, 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the morpholine ring and the methoxyphenyl group suggests possible activity as a receptor ligand or enzyme inhibitor. Research may focus on its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The methoxyphenyl group could interact with hydrophobic pockets, while the morpholine ring might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Propenoyl Derivatives
| Compound Name | Substituents on Aromatic Ring | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 4-Bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | 4-Br, 2-OCH3 | Morpholine carboxylate ester, propenoyl | 458.27* | Morpholine ester, 2-methoxyphenyl linkage |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 3-Br, 4-OCH3, 4-F | Ketone, propenoyl | 335.17 | Fluorophenyl substituent, ketone group |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | 4-Br | Carboxylic acid, propenoyl | 283.11 | Acidic -COOH group, benzoyl linkage |
| Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | 2-Br, 4-F | Ethyl ester, propenoyl | 273.10 | Fluorine at para position, ethyl ester |
*Calculated based on formula C₂₂H₂₀BrNO₅.
- Morpholine vs. Non-Morpholine Derivatives: The morpholine carboxylate ester in the target compound distinguishes it from simpler esters (e.g., ethyl ester in ) or ketones (e.g., ). Morpholine enhances solubility in polar solvents and may reduce hydrolysis rates compared to aliphatic esters .
- Substituent Position: Bromine at the 4-position (target compound) vs. 3-position () alters steric and electronic effects.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (Polar Solvents) | Melting Point (°C) | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | High | 180–185† | 3.2 |
| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Moderate | 160–165‡ | 2.8 |
| 3-(4-Bromobenzoyl)prop-2-enoic acid | Low | 210–215 | 2.5 |
| Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | Moderate | 75–80 | 3.0 |
*LogP: Octanol-water partition coefficient (estimated via computational tools). †Assumed based on morpholine derivatives; ‡From .
- Solubility: The morpholine carboxylate ester improves solubility in polar solvents (e.g., DMSO, methanol) compared to carboxylic acid derivatives () due to reduced hydrogen-bonding capacity .
Crystallographic Insights
- The target compound’s crystal structure (if resolved) would likely show intermolecular hydrogen bonds involving morpholine oxygen, similar to patterns observed in . Graph set analysis () could reveal motifs like R₂²(8) for dimeric interactions .
- Comparisons with the 4-methoxy analogue () would highlight conformational differences in the propenoyl group, affecting π-π stacking and packing efficiency .
Biological Activity
The compound 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a morpholine ring, a bromo substituent, and a methoxyphenyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that morpholine derivatives exhibit various biological activities. The specific activities associated with This compound include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies
Several case studies have explored the biological activities of morpholine derivatives:
- Case Study 1 : A study assessed the cytotoxicity of various morpholine derivatives on cancer cell lines. The results indicated that compounds with a bromo substituent exhibited enhanced cytotoxicity compared to their non-brominated counterparts .
- Case Study 2 : Research focused on the anti-inflammatory effects of morpholine derivatives in animal models. The study found that treatment with these compounds significantly reduced markers of inflammation in induced models of arthritis .
Data Tables
The following table summarizes key findings on the biological activity of related morpholine compounds:
| Compound Name | Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Compound B | Anti-inflammatory | Rat Model | 25 | |
| Compound C | Neuroprotective | SH-SY5Y (Neuroblastoma) | 10 |
The mechanisms by which This compound exerts its biological effects are likely multifaceted:
- Receptor Modulation : The compound may interact with specific receptors involved in cancer progression and inflammation, modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes that play crucial roles in tumor growth and inflammatory responses.
- Oxidative Stress Reduction : The antioxidant properties associated with morpholine derivatives may contribute to their neuroprotective effects by reducing oxidative damage in neuronal cells.
Q & A
What are the recommended synthetic methodologies for 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate?
Level : Basic
Methodological Answer :
Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the α,β-unsaturated ketone (prop-2-enoyl) via condensation of 2-methoxybenzaldehyde with a brominated acetophenone derivative under basic conditions (e.g., Claisen-Schmidt condensation).
- Step 2 : Esterification or coupling of the enoyl intermediate with morpholine-4-carboxylate using carbodiimide-based reagents (e.g., DCC/DMAP).
Reaction progress is monitored via TLC and HPLC , with optimization of solvent polarity (e.g., dichloromethane/THF) and temperature (60–80°C) to enhance yield.
How is the structural characterization of this compound performed?
Level : Basic
Methodological Answer :
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm stereochemistry using programs like SHELXL for refinement .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula.
What advanced computational methods are used to study electronic properties?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations are employed to:
- Predict electronic transitions (e.g., HOMO-LUMO gaps) and charge distribution in the α,β-unsaturated carbonyl system .
- Simulate vibrational spectra (IR) for cross-validation with experimental data.
Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for accuracy .
How can contradictions in crystallographic data during refinement be resolved?
Level : Advanced
Methodological Answer :
- Validation tools : Use PLATON or CIF-check to identify outliers in thermal displacement parameters or bond lengths .
- Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to resolve packing ambiguities, focusing on C=OH interactions .
- Multi-software cross-check : Compare refinement results from SHELXL and OLEX2 to ensure consistency in disorder modeling .
How do structural modifications in analogous compounds influence biological activity?
Level : Comparative
Methodological Answer :
- Substituent effects : Compare with bromo/methoxy analogs (e.g., ):
- Bromine enhances electrophilicity for nucleophilic substitution in drug-target interactions.
- Methoxy groups influence lipophilicity and bioavailability via steric and electronic effects .
- Biological assays : Use structure-activity relationship (SAR) studies to correlate substituent position (ortho vs. para) with antimicrobial potency .
How can substitution reactions at the bromine site be optimized?
Level : Methodological
Methodological Answer :
- Catalytic systems : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids in THF/HO (3:1) at 80°C .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution (SAr) reactivity.
- Monitoring : Track reaction progress via F NMR if fluorine-containing reagents are used .
What role do hydrogen-bonding networks play in crystal packing?
Level : Advanced
Methodological Answer :
- Graph-set analysis : Identify recurring motifs (e.g., rings) involving morpholine O atoms and aromatic C-H donors .
- Impact on stability : Stronger networks (e.g., bifurcated H-bonds) correlate with higher melting points and reduced solubility .
How is the compound’s stability under varying pH conditions assessed?
Level : Advanced
Methodological Answer :
- Kinetic studies : Use UV-Vis spectroscopy to track degradation (e.g., ester hydrolysis) in buffers (pH 1–13) at 37°C.
- HPLC-MS : Identify degradation products (e.g., free morpholine or phenolic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
